molecular formula C8H15NO B14905406 2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol

2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol

Cat. No.: B14905406
M. Wt: 141.21 g/mol
InChI Key: JBOXNJMSXLFVRE-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[211]hexan-4-yl)propan-2-ol is a bicyclic compound featuring a unique structure that includes a nitrogen atom within a bicyclo[211]hexane framework

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol is unique due to its specific bicyclic framework and the presence of a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing complex molecules .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(2-azabicyclo[2.1.1]hexan-4-yl)propan-2-ol

InChI

InChI=1S/C8H15NO/c1-7(2,10)8-3-6(4-8)9-5-8/h6,9-10H,3-5H2,1-2H3

InChI Key

JBOXNJMSXLFVRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C12CC(C1)NC2)O

Origin of Product

United States

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